Reduced Molecular Weight and Rotatable Bond Count Compared to 5-Substituted Thiadiazole Analogs
The target compound possesses an unsubstituted 1,3,4-thiadiazole ring, resulting in a molecular weight of 332.4 g/mol and 5 rotatable bonds [1]. In contrast, the direct 5-(pentan-2-yl) analog (CAS 879588-10-0) has a molecular weight of 402.5 g/mol and 7 rotatable bonds [2]. The lower molecular weight and reduced flexibility of the target compound are consistent with improved passive membrane permeability potential, as both parameters are inversely correlated with permeability in established drug-likeness models.
| Evidence Dimension | Molecular weight and rotatable bond count |
|---|---|
| Target Compound Data | MW 332.4 g/mol; Rotatable bonds 5 |
| Comparator Or Baseline | 1-(4-ethoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide: MW 402.5 g/mol; Rotatable bonds 7 |
| Quantified Difference | MW reduction of 70.1 g/mol (17.4%); Rotatable bond reduction of 2 |
| Conditions | Predicted properties computed by PubChem (XLogP3, Cactvs) for both compounds |
Why This Matters
A 17% lower molecular weight and two fewer rotatable bonds directly translate into a more favorable starting point for permeability-limited programs, making this compound a preferred scaffold when CNS or intracellular target access is required.
- [1] PubChem Compound Summary for CID 6460357. Computed properties: Molecular Weight, Rotatable Bond Count. View Source
- [2] PubChem Compound Summary for CID 11300033 (1-(4-ethoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide). View Source
